Glc(b1-3)Glc(a)-O-Ph(4-NO2)
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Overview
Description
The compound Glc(b1-3)Glc(a)-O-Ph(4-NO2) 4-nitrophenyl β-D-glucopyranosyl-(1→3)-α-D-glucopyranoside , is a synthetic carbohydrate derivative. This compound consists of two glucose molecules linked by a β(1→3) glycosidic bond, with a 4-nitrophenyl group attached to the anomeric carbon of the α-glucose unit. The presence of the nitrophenyl group imparts unique chemical properties to the compound, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glc(b1-3)Glc(a)-O-Ph(4-NO2) typically involves the following steps:
Glycosylation Reaction: The initial step involves the formation of the β(1→3) glycosidic bond between two glucose molecules. This can be achieved using a glycosyl donor (e.g., a protected glucose derivative) and a glycosyl acceptor (e.g., another protected glucose derivative) in the presence of a suitable catalyst, such as a Lewis acid.
Deprotection: After the glycosylation reaction, the protecting groups on the glucose molecules are removed using specific reagents, such as acids or bases, to yield the desired disaccharide.
Attachment of the 4-Nitrophenyl Group: The final step involves the attachment of the 4-nitrophenyl group to the anomeric carbon of the α-glucose unit. This can be achieved through a nucleophilic substitution reaction using 4-nitrophenol and a suitable leaving group on the glucose molecule.
Industrial Production Methods
Industrial production of Glc(b1-3)Glc(a)-O-Ph(4-NO2) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Glc(b1-3)Glc(a)-O-Ph(4-NO2): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol, catalytic hydrogenation using palladium on carbon.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Glc(b1-3)Glc(a)-O-Ph(4-NO2): has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage, as well as for investigating carbohydrate-protein interactions.
Biology: Employed in enzymatic assays to study the activity of glycosidases and glycosyltransferases. It serves as a substrate for enzymes involved in carbohydrate metabolism.
Medicine: Utilized in drug discovery and development, particularly in the design of glycosidase inhibitors for the treatment of diseases such as diabetes and cancer.
Industry: Applied in the synthesis of complex carbohydrates and glycoconjugates for use in pharmaceuticals, food additives, and cosmetics.
Mechanism of Action
The mechanism of action of Glc(b1-3)Glc(a)-O-Ph(4-NO2) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor of glycosidases, modulating their activity and affecting carbohydrate metabolism. The nitrophenyl group can also participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses.
Comparison with Similar Compounds
Glc(b1-3)Glc(a)-O-Ph(4-NO2): can be compared with other similar compounds, such as:
4-Nitrophenyl β-D-glucopyranoside: A monosaccharide derivative with a similar nitrophenyl group but lacking the disaccharide structure.
4-Nitrophenyl β-D-galactopyranoside: A galactose derivative with a nitrophenyl group, used in similar enzymatic assays.
4-Nitrophenyl α-D-mannopyranoside: A mannose derivative with a nitrophenyl group, also used in glycosidase studies.
The uniqueness of Glc(b1-3)Glc(a)-O-Ph(4-NO2) lies in its disaccharide structure, which provides additional complexity and specificity in its interactions with enzymes and receptors compared to monosaccharide derivatives.
Properties
Molecular Formula |
C18H25NO13 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14-,15-,16+,17+,18+/m1/s1 |
InChI Key |
LBTDRWMZFQVCAR-FHULOHPDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
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